molecular formula C4H12ClNSi B100252 Silanamine, 1-chloro-N,N,1,1-tetramethyl- CAS No. 18209-60-4

Silanamine, 1-chloro-N,N,1,1-tetramethyl-

Cat. No.: B100252
CAS No.: 18209-60-4
M. Wt: 137.68 g/mol
InChI Key: CFZHOUYDAHXRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a useful research compound. Its molecular formula is C4H12ClNSi and its molecular weight is 137.68 g/mol. The purity is usually 95%.
The exact mass of the compound Silanamine, 1-chloro-N,N,1,1-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silanamine, 1-chloro-N,N,1,1-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanamine, 1-chloro-N,N,1,1-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[chloro(dimethyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZHOUYDAHXRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066339
Record name Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18209-60-4
Record name 1-Chloro-N,N,1,1-tetramethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18209-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-N,N,1,1-tetramethylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does Dimethylaminodimethylchlorosilane contribute to the development of high-temperature elastomers?

A1: Dimethylaminodimethylchlorosilane plays a crucial role as a building block in synthesizing high-temperature elastomers. It reacts with disilanol prepolymers to form linear silarylene-siloxane-diacetylene polymers. [] These polymers, upon thermal treatment, undergo crosslinking via the diacetylene units, resulting in the formation of elastomeric materials. These elastomers exhibit remarkable thermal stability, remaining stable in air at temperatures up to 330 °C. []

Q2: How can Dimethylaminodimethylchlorosilane be used to analyze RNA structure?

A2: Dimethylaminodimethylchlorosilane (DMAS-Cl) offers a unique approach to analyze RNA structure by targeting the solvent accessibility of guanosine residues. [] The silicon atom in DMAS-Cl reacts with the N2 position of guanosine through its d-orbitals. This reaction mechanism allows for nucleophilic attack from various spatial orientations, making it less sensitive to electrostatic factors that typically influence the reactivity of carbon-based electrophiles. [] The extent of DMAS-Cl reactivity with guanosine is therefore primarily governed by solvent accessibility, providing a direct and quantitative measure of this crucial structural parameter in RNA. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.